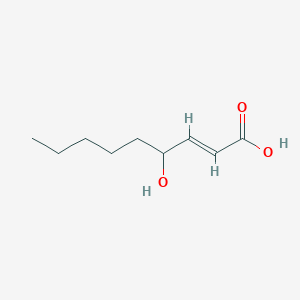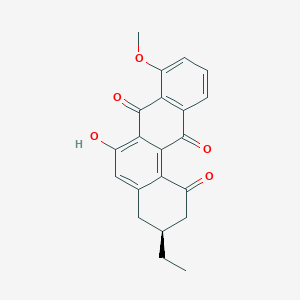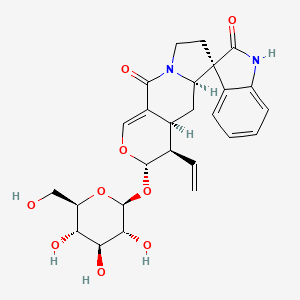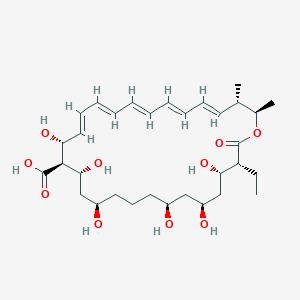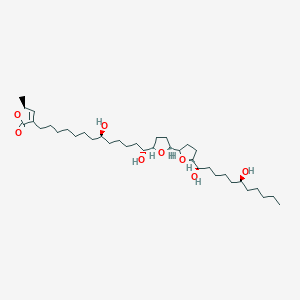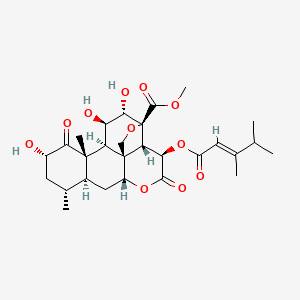
Prolycopene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prolycopene, also known as lyc-O-mato, belongs to the class of organic compounds known as carotenes. These are a type of unsaturated hydrocarbons containing eight consecutive isoprene units. They are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in a number of food items such as european plum, sea-buckthornberry, kai-lan, and white mustard. This makes this compound a potential biomarker for the consumption of these food products.
7,7',9,9'-tetra-cis-lycopene is an acyclic psi,psi-carotene having cis double bonds at C-7, -7', -9 and -9'.
A carotenoid and red pigment produced by tomatoes, other red fruits and vegetables, and photosynthetic algae. It is a key intermediate in the biosynthesis of other carotenoids, and has antioxidant, anti-carcinogenic, radioprotective, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
1. Enhancement in Metabolic Engineering
Prolycopene, a form of lycopene, plays a crucial role in metabolic engineering for lycopene production in microbial hosts like Escherichia coli. Enhancements in the catalytic activity of enzymes in the lycopene biosynthetic pathway, particularly Isopentenyl diphosphate isomerase (IDI), can significantly increase lycopene production. Such advancements are vital for applications in the food and medicine industries (Chen et al., 2018).
2. Photoisomerization and Energy Conversion
In photosynthetic organisms, this compound undergoes photoisomerization to all-trans-lycopene, a process essential for the metabolic flux of carotenoids like β-carotene. Understanding the excited state dynamics of this compound and its isomerization can lead to applications in photon-conversion devices and synthetic utilization of cis-carotenoids (Vijayalakshmi et al., 2015).
3. Role in Carotene Biosynthesis
This compound is a critical intermediate in the carotene cis-trans isomerase CRTISO pathway, involved in the conversion to all-trans-lycopene, which is subsequently transformed into α/β-carotene. Understanding this pathway provides insights into carotenoid biosynthesis and its manipulation for enhanced nutritional content in plants (Yu et al., 2011).
4. Antioxidant Activity and Health Benefits
Research on this compound's antioxidant properties, such as its role in inhibiting oxidative stress and bone resorption, particularly in postmenopausal women, has important implications for health and nutrition. Dietary intake of lycopene and its forms like this compound may reduce the risk of conditions like osteoporosis (Mackinnon et al., 2010).
5. Innovative Industrial Applications
In agriculture and food industries, high-lycopene (HLY) tomatoes, which are rich in this compound, are being explored for their horticultural performance and potential in creating value-added products like lycopene-rich sauces, juices, and pharmaceuticals. These applications highlight the economic and health benefits of crops engineered for higher this compound content (Ilahy et al., 2018).
Eigenschaften
CAS-Nummer |
2361-24-2 |
|---|---|
Molekularformel |
C40H56 |
Molekulargewicht |
536.9 g/mol |
IUPAC-Name |
(6E,8Z,10Z,12E,14E,16E,18E,20E,22Z,24Z,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene |
InChI |
InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17-,32-18-,35-21+,36-22+,37-27+,38-28+,39-29-,40-30- |
InChI-Schlüssel |
OAIJSZIZWZSQBC-BYUNHUQQSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/C=C\C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(\C=C/C=C(/CCC=C(C)C)\C)/C)\C)/C)\C)/C)C |
SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |
Kanonische SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |
melting_point |
111°C |
Physikalische Beschreibung |
Solid |
Synonyme |
All trans Lycopene all-trans-lycopene LYC O MATO LYC-O-MATO LYCOMATO lycopene lycopene, (13-cis)-isomer Lycopene, (7-cis,7'-cis,9-cis,9'-cis)-isomer - lycopene, (cis)-isomer Pro Lycopene Pro-Lycopene prolycopene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-[(2-Methyl-2'-trifluoromethyl-[1,1'-biphenyl]-4-yl)carbonyl]-10,11-dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-3-carboxylic acid bis-(2-hydroxy-ethyl)-amide](/img/structure/B1248799.png)

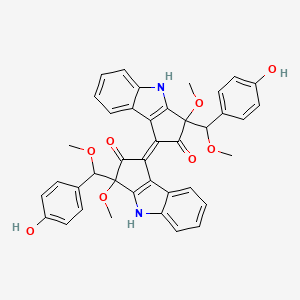
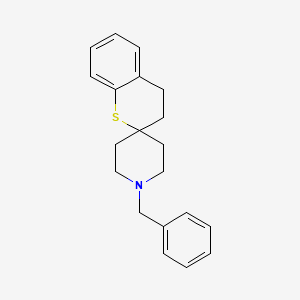
![2',4'-dimethyl-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione](/img/structure/B1248808.png)
